molecular formula C17H14N4O3S B3828025 ethyl {[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)-2-pyridinyl]thio}acetate

ethyl {[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)-2-pyridinyl]thio}acetate

Cat. No. B3828025
M. Wt: 354.4 g/mol
InChI Key: YSOFOSTZPKCUHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)-2-pyridinyl]thio}acetate, also known as EADPA, is a chemical compound that has been extensively studied in scientific research. EADPA is a thioester derivative of 6-amino-3,5-dicyano-4-(4-hydroxyphenyl)-2-pyridine, which is a potent inhibitor of protein tyrosine phosphatases. EADPA has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool in laboratory experiments.

Mechanism of Action

Ethyl {[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)-2-pyridinyl]thio}acetate acts as a potent inhibitor of protein tyrosine phosphatases by binding to the catalytic site of the enzyme and preventing it from dephosphorylating its target proteins. This leads to the accumulation of phosphorylated proteins, which can have a wide range of downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects
ethyl {[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)-2-pyridinyl]thio}acetate has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that ethyl {[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)-2-pyridinyl]thio}acetate can induce apoptosis in cancer cells, inhibit angiogenesis, and modulate immune cell function. In vivo studies have shown that ethyl {[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)-2-pyridinyl]thio}acetate can reduce tumor growth and improve survival in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl {[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)-2-pyridinyl]thio}acetate in laboratory experiments is its specificity for protein tyrosine phosphatases. This allows researchers to study the role of these enzymes in various biological processes without affecting other signaling pathways. However, ethyl {[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)-2-pyridinyl]thio}acetate is a relatively expensive compound, and its low yield in synthesis can make it difficult to obtain in large quantities.

Future Directions

There are several potential future directions for research on ethyl {[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)-2-pyridinyl]thio}acetate. One area of interest is the development of more potent and selective inhibitors of protein tyrosine phosphatases. Another area of interest is the use of ethyl {[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)-2-pyridinyl]thio}acetate in combination with other drugs to enhance their efficacy in the treatment of cancer and other diseases. Finally, there is a need for more research on the long-term effects of ethyl {[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)-2-pyridinyl]thio}acetate on cellular signaling pathways and its potential for clinical use.

Scientific Research Applications

Ethyl {[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)-2-pyridinyl]thio}acetate has been used extensively in scientific research as a tool to study the role of protein tyrosine phosphatases in various biological processes. Protein tyrosine phosphatases are enzymes that play a critical role in the regulation of cell signaling pathways, and their dysregulation is associated with a wide range of diseases, including cancer, diabetes, and autoimmune disorders.

properties

IUPAC Name

ethyl 2-[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)pyridin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S/c1-2-24-14(23)9-25-17-13(8-19)15(12(7-18)16(20)21-17)10-3-5-11(22)6-4-10/h3-6,22H,2,9H2,1H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOFOSTZPKCUHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl {[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)pyridin-2-yl]sulfanyl}acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.